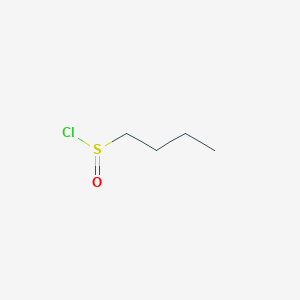

butane-1-sulfinyl chloride

CAS No.: 13455-88-4

Cat. No.: VC11995296

Molecular Formula: C4H9ClOS

Molecular Weight: 140.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13455-88-4 |

|---|---|

| Molecular Formula | C4H9ClOS |

| Molecular Weight | 140.63 g/mol |

| IUPAC Name | butane-1-sulfinyl chloride |

| Standard InChI | InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 |

| Standard InChI Key | LTQJJIHJWKUKKQ-UHFFFAOYSA-N |

| SMILES | CCCCS(=O)Cl |

| Canonical SMILES | CCCCS(=O)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Butane-1-sulfonyl chloride, with the molecular formula , is characterized by a sulfonyl group () bonded to a butane chain. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.631 g/mol | |

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Vapor Pressure | at | |

| Refractive Index | 1.451 |

The compound exists as a colorless to pale yellow liquid, highly reactive toward nucleophiles due to the electrophilic sulfonyl chloride group . It decomposes at temperatures above , releasing sulfur dioxide () and 1,4-dichlorobutane .

Synthetic Methodologies

Industrial Synthesis via Thiophane Chlorination

A patented method (US2623069A) describes the production of 4-chlorobutane-1-sulfonyl chloride by reacting thiophane (tetrahydrothiophene) or thiophane sulfoxide with chlorine in the presence of excess water . Key reaction parameters include:

-

Molar Ratios: Chlorine-to-thiophane ≤ 3:1 to avoid aliphatic chlorination .

-

Solvent System: Aqueous acetic or hydrochloric acid enhances yield .

The reaction proceeds via two pathways:

-

Primary Pathway:

-

Secondary Pathway:

The product separates into a water-insoluble sulfonyl chloride layer and a water-soluble sulfone phase, with yields reaching 40–65% .

Laboratory-Scale Preparation

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

This reactivity is exploited in synthesizing surfactants and pharmaceuticals.

Hydrolysis Sensitivity

Butane-1-sulfonyl chloride hydrolyzes in aqueous environments, necessitating anhydrous storage conditions :

Industrial and Research Applications

Quaternary Ammonium Compound Synthesis

The compound reacts with tertiary amines to form germicidal and fungicidal quaternary ammonium salts . For instance:

Plasticizer Production

4-Chlorobutane-1-sulfonyl chloride derivatives act as plasticizers in polymer formulations, enhancing flexibility and durability .

Pharmaceutical Intermediates

Sulfonamide derivatives synthesized from this compound are intermediates in antihypertensive and antimicrobial agents.

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume